molecular formula C45H66N14O10 B1587090 Arg-pro-gly-phe-ser-pro-phe-arg CAS No. 80943-05-1

Arg-pro-gly-phe-ser-pro-phe-arg

Cat. No. B1587090
CAS RN: 80943-05-1
M. Wt: 963.1 g/mol
InChI Key: QFSJEDMTCFOOTJ-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arg-pro-gly-phe-ser-pro-phe-arg (APGSP) is a synthetic peptide composed of amino acids that has been studied for its potential application in scientific research. APGSP has been found to be a powerful tool for studying the biochemical and physiological effects of various proteins, hormones, and other molecules.

Scientific Research Applications

Neuropharmacological Research

Yang et al. (1985) isolated two peptides from bovine brain extract, one of which shared a structural resemblance with Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, known for modulating the action of morphine. These peptides demonstrate significant potential in neuropharmacological research, particularly in understanding opioid interactions and pain modulation mechanisms (Yang, Fratta, Majane, & Costa, 1985).

Inflammation and Kinin Receptor Pharmacology

Farmer and Burch (1992) discussed the inflammatory peptide Bradykinin, which contains the sequence this compound. It plays a critical role in inflammatory responses in various acute and chronic diseases, offering a significant scope for research in inflammation and kinin receptor pharmacology (Farmer & Burch, 1992).

Synthetic Polypeptides and Bradykinin-like Properties

Konzett and Sturmer (1960) examined the biological activity of synthetic polypeptides, including those with the sequence this compound. Their research highlights the importance of these sequences in stimulating plain muscle and influencing blood pressure, which is vital for cardiovascular research (Konzett & Sturmer, 1960).

Peptide Design and Receptor Activity

Rovero et al. (2001) synthesized analogues of desArg(9)-Lys-bradykinin containing the sequence this compound to understand the structural requirements for activity at the B1 kinin receptor. Their work provides insights into the design of therapeutic peptides and receptor activation mechanisms (Rovero et al., 2001).

Bradykinin Antagonists and Medical Applications

Stewart et al. (1997) discussed bradykinin antagonists containing the sequence this compound. These antagonists have applications in inflammation and potentially in cancer therapy, indicating the relevance of this peptide sequence in medical research (Stewart et al., 1997).

Cardioprotection and Antioxidant Defense

Pisarenko et al. (2014) explored the effects of peptide Apelin-12, which includes the sequence this compound, on myocardial antioxidant defense in ischemia/reperfusion injury. This research opens avenues for the use of such peptides in cardiac protection and therapy (Pisarenko et al., 2014).

Cardiovascular System Enzyme Interaction

Dorer, Stewart, and Ryan (1978) studied the interaction of the N-terminal pentapeptide of bradykinin, which includes the sequence this compound, with angiotensin-converting enzyme. Understanding this interaction is crucial for cardiovascular system research and the development of treatments for related diseases (Dorer, Stewart, & Ryan, 1978).

Enhancing Cardioplegic Protection

Pisarenko et al. (2015) demonstrated the efficacy of natural apelin-12, which contains this compound, and its analogs in enhancing cardioplegic protection. Their findings suggest potential applications in cardiac surgery and highlight the therapeutic value of this peptide sequence (Pisarenko, Shulzhenko, Pelogeykina, & Studneva, 2015).

Synthesis and Structural Analysis of Peptides

The synthesis and structural analysis of peptides, including those containing this compound, as conducted by Pasaribu (1980), contribute to our understanding of protein structure and function, aiding in various fields of biochemical research (Pasaribu, 1980).

Gas-Phase Conformational Studies

Rodriquez et al. (2006) studied the conformers of gaseous bradykinin and its protonated forms, which include the sequence this compound. This research aids in understanding the structural dynamics of peptides in different states, which is valuable in drug design and protein chemistry (Rodriquez et al., 2006).

Protease Specificity Studies

Otte and Werries (1989) investigated the specificity of a cysteine protease of Entamoeba histolytica against various peptides, including those with the sequence this compound. This research is crucial in understanding enzyme-substrate interactions and has implications in parasitology and therapeutic enzyme inhibition (Otte & Werries, 1989).

Encephalitogenic Potential in Immunological Research

Westall and Thompson (1977) explored the encephalitogenic potential of peptides related to the sequence this compound. Such research is critical in immunology, especially in studying autoimmune diseases like multiple sclerosis (Westall & Thompson, 1977).

Taste and Sensory Perception Studies

Nosho et al. (1985) examined the bitterness behavior of peptides including this compound, contributing to our understanding of taste perception and sensory biology (Nosho, Otagiri, Shinoda, & Okai, 1985).

Antioxidant Properties in Cardiac Protection

Pisarenko et al. (2013) investigated the antioxidant properties of apelin-12 and its analog, including this compound, in experimental ischemia and reperfusion. This research is significant for understanding oxidative stress in cardiac events and developing therapeutic strategies (Pisarenko et al., 2013).

Biochemical Analysis

Biochemical Properties

Bradykinin, with the sequence “Arg-pro-gly-phe-ser-pro-phe-arg,” is involved in several biochemical reactions. It interacts with enzymes such as kininogenases, which cleave kininogens to release bradykinin. Bradykinin also binds to specific receptors, namely the bradykinin B1 and B2 receptors, which are G-protein-coupled receptors. These interactions lead to the activation of various signaling pathways, including the phospholipase C pathway, resulting in the production of inositol triphosphate and diacylglycerol .

Cellular Effects

Bradykinin exerts significant effects on various cell types and cellular processes. It influences endothelial cells by promoting the release of nitric oxide and prostacyclin, leading to vasodilation. In smooth muscle cells, bradykinin induces contraction. It also affects immune cells by enhancing the release of pro-inflammatory cytokines. Additionally, bradykinin modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in inflammation and pain .

Molecular Mechanism

The molecular mechanism of bradykinin involves its binding to the bradykinin B2 receptor on the cell surface. This binding activates G-proteins, which in turn activate phospholipase C. The activated phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate inositol triphosphate and diacylglycerol. Inositol triphosphate triggers the release of calcium ions from intracellular stores, while diacylglycerol activates protein kinase C. These events lead to various cellular responses, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bradykinin can vary over time. Bradykinin is relatively stable but can be degraded by enzymes such as kininases. The stability and degradation of bradykinin can influence its long-term effects on cellular function. In vitro studies have shown that bradykinin can induce sustained vasodilation and inflammation, while in vivo studies have demonstrated its role in chronic pain and inflammatory conditions .

Dosage Effects in Animal Models

The effects of bradykinin in animal models are dose-dependent. At low doses, bradykinin induces vasodilation and reduces blood pressure. At high doses, it can cause adverse effects such as hypotension and increased vascular permeability, leading to edema. Studies have also shown that chronic administration of bradykinin can result in desensitization of its receptors, reducing its efficacy over time .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66N14O10/c46-29(15-7-19-51-44(47)48)41(66)58-21-9-17-34(58)39(64)53-25-36(61)54-31(23-27-11-3-1-4-12-27)37(62)57-33(26-60)42(67)59-22-10-18-35(59)40(65)56-32(24-28-13-5-2-6-14-28)38(63)55-30(43(68)69)16-8-20-52-45(49)50/h1-6,11-14,29-35,60H,7-10,15-26,46H2,(H,53,64)(H,54,61)(H,55,63)(H,56,65)(H,57,62)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSJEDMTCFOOTJ-POFDKVPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80943-05-1
Record name Bradykinin, des-pro(3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080943051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arg-pro-gly-phe-ser-pro-phe-arg
Reactant of Route 2
Arg-pro-gly-phe-ser-pro-phe-arg
Reactant of Route 3
Arg-pro-gly-phe-ser-pro-phe-arg
Reactant of Route 4
Reactant of Route 4
Arg-pro-gly-phe-ser-pro-phe-arg
Reactant of Route 5
Reactant of Route 5
Arg-pro-gly-phe-ser-pro-phe-arg
Reactant of Route 6
Reactant of Route 6
Arg-pro-gly-phe-ser-pro-phe-arg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.